2-Fluoro-ATP is classified as a nucleotide analog, specifically a modified form of adenosine triphosphate. It is synthesized for use in various scientific applications, particularly in the fields of biochemistry and molecular biology. This compound is primarily sourced from specialized chemical suppliers and is utilized in laboratory settings for research purposes.
The synthesis of 2-Fluoro-ATP typically involves several key steps:
The molecular structure of 2-Fluoro-ATP consists of:
The chemical formula for 2-Fluoro-ATP is C10H12F N5O13P3, reflecting its complex structure that includes fluorine as a key modification.
2-Fluoro-ATP participates in various biochemical reactions analogous to adenosine triphosphate:
The mechanism of action for 2-Fluoro-ATP largely mirrors that of ATP:
Studies utilizing 19F nuclear magnetic resonance have illustrated how the environment around the adenine ring changes upon binding, providing insights into the dynamics of enzyme-substrate interactions .
The physical and chemical properties of 2-Fluoro-ATP include:
These properties make it an effective tool for studying biochemical processes involving nucleotides.
2-Fluoro-ATP has several applications in scientific research:
2-Fluoro-adenosine-5'-triphosphate (2-Fluoro-ATP) belongs to the class of fluorinated nucleotide analogs with the molecular formula C₁₀H₁₅FN₅O₁₃P₃ and a molecular weight of 525.17 g/mol (free acid form) [5] [8]. The compound features a fluorine atom substituted for hydrogen at the C2 position of the adenine base (denoted as the H2 site). This modification preserves the overall geometry of the purine ring while introducing significant electronic perturbations. The planar adenine ring system adopts an anti conformation relative to the ribose sugar, with fluorine’s electronegativity (3.98 Pauling scale) inducing a strong electron-withdrawing effect on adjacent atoms [5] [6]. This alters charge distribution across the base, impacting hydrogen-bonding potential—particularly weakening the Hoogsteen edge while preserving Watson-Crick face pairing with uracil in RNA (forming 2F-A-U base pairs) [6]. The triphosphate chain maintains standard α,β,γ-linkages, with pKₐ values similar to unmodified ATP, ensuring compatibility with enzymatic cofactor-binding sites.
2-Fluoro-ATP exhibits high water solubility (>100 mM in aqueous solutions) and stability at physiological pH (7.0–7.5), though it is sensitive to acidic hydrolysis and requires storage at –20 °C to prevent decomposition [5] [8]. Its ultraviolet-visible spectrum shows a characteristic absorbance maximum (λₐ₆ₛ) at 261 nm in Tris-Hydrochloride buffer (pH 7.5), with a molar extinction coefficient (ε) of 14.3 L·mmol⁻¹·cm⁻¹ [5]. The fluorine substitution minimally perturbs the base’s π→π* transitions compared to unmodified ATP (λₘₐₓ ≈ 259 nm). Nuclear Magnetic Resonance spectroscopy reveals distinct ¹⁹F chemical shifts (–120 to –150 ppm relative to trifluoroacetate) that are highly sensitive to local base stacking and hydrogen-bonding environments, making it a powerful spectroscopic probe [4] [6]. Circular dichroism studies confirm that RNA containing 2-fluoroadenine maintains A-form helical geometry, with melting temperatures (Tₘ) differing by ≤4°C from unmodified counterparts, indicating minor structural perturbations [5].
Table 1: Physicochemical Properties of 2-Fluoro-ATP
Property | Value/Signature | Conditions/Notes |
---|---|---|
Molecular Weight | 525.17 g/mol | Free acid form |
UV λₘₐₓ | 261 nm | Tris-Hydrochloride, pH 7.5 |
Molar Extinction (ε) | 14.3 L·mmol⁻¹·cm⁻¹ | At 261 nm |
¹⁹F NMR Chemical Shift | –120 to –150 ppm | Solvent-dependent; reports local environment |
Solubility | >100 mM | In water |
Stability | Stable at pH 7–8; decomposes under acidic conditions | Long-term storage at –20 °C recommended |
Enzymatic incorporation of 2-Fluoro-ATP into RNA predominantly utilizes bacteriophage-derived RNA polymerases. Wild-type T7 RNA polymerase incorporates 2-Fluoro-ATP with moderate efficiency but exhibits strong discrimination against modified nucleotides, particularly during transcription initiation [3] [6]. This limitation is addressed through engineered mutants:
Table 2: Enzymatic Systems for 2-Fluoro-ATP Incorporation into RNA
Polymerase System | Key Features | Reaction Conditions | Yield/Advantages |
---|---|---|---|
T7 P266L Mutant | Enhanced 5′ homogeneity; reduced abortive initiation | 37°C, HEPES buffer (pH 8.0), 7.5 mM NTPs | ~80 µg RNA (20 µL reaction); commercial kits available |
Syn5 Y564F Mutant | Low intrinsic discrimination; tolerates Mn²⁺ | Mg²⁺/Mn²⁺ co-supplementation, 37°C | High-fidelity incorporation of multiple 2′-F nucleotides |
Wild-type T7 | Standard enzyme; moderate 2-F-ATP acceptance | Requires high NTP concentrations | Lower yields with full ATP substitution |
Chemical synthesis of 2-Fluoro-ATP focuses on two strategies: direct fluorination of adenosine intermediates or glycosylation of fluorinated sugars with adenine derivatives. The glycal approach is prominent:
Table 3: Chemical Fluorination and Coupling Methods for 2-Fluoro-ATP Synthesis
Step | Reagents/Conditions | Key Intermediate | Yield/Selectivity |
---|---|---|---|
Glycal Formation | Dithiophosphorimide catalyst, BSA silyl donor | Dihydrofuran 21 | >98% assay yield |
Anomeric Fluorination | NFSI, toluene, 80°C, thermodynamic control | 2-Fluororibose 23 | 97:3 β:α anomeric ratio |
Adenine Glycosylation | Pivaloyl-adenine, 2,6-lutidine, TEP solvent | Protected 2-fluoroadenosine 27 | 91:9 dr; 58% isolated yield |
Triphosphorylation | POCl₃ (→ monophosphate) + phosphomorpholidate | 2-Fluoro-ATP | Moderate (40–60%) |
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